Methyl 1-(methoxymethyl)-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(methoxymethyl)-L-prolinate: is a chemical compound belonging to the class of amino acid derivatives It is characterized by its molecular structure, which includes a methoxymethyl group attached to the L-proline backbone
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of L-proline with methoxymethyl chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Methyl 1-(methoxymethyl)-L-prolinate is used as a building block in organic synthesis, particularly in the preparation of complex molecules. Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and inflammation. Industry: The compound is utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which Methyl 1-(methoxymethyl)-L-prolinate exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells.
Comparison with Similar Compounds
L-Proline: The parent amino acid from which Methyl 1-(methoxymethyl)-L-prolinate is derived.
Methyl 1-(methoxymethyl)-D-prolinate: The D-enantiomer of the compound.
Other Methoxymethyl Derivatives: Compounds with similar methoxymethyl groups attached to different amino acids or molecular frameworks.
Uniqueness: this compound stands out due to its specific stereochemistry and the presence of the methoxymethyl group, which can influence its biological and chemical properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
CAS No. |
53823-82-8 |
---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl (2S)-1-(methoxymethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-11-6-9-5-3-4-7(9)8(10)12-2/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
IWPHKYWIPIQSNX-ZETCQYMHSA-N |
Isomeric SMILES |
COCN1CCC[C@H]1C(=O)OC |
Canonical SMILES |
COCN1CCCC1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.